N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid is a metabolite of Sunitinib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is formed through the metabolic process where Sunitinib undergoes N-deethylation. This compound retains the pharmacological activity of its parent compound and is crucial in therapeutic drug monitoring due to its significant role in the efficacy and toxicity of Sunitinib treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid involves the N-deethylation of Sunitinib. This process can be achieved using liver microsomes from various species, including humans, where cytochrome P450 3A4 (CYP3A4) plays a significant role . The reaction conditions typically involve the use of liver microsomes and NADPH as a cofactor to facilitate the enzymatic reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant enzymes to catalyze the N-deethylation of Sunitinib. The reaction is monitored and controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid primarily undergoes metabolic reactions, including oxidation and reduction. The compound can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include NADPH for enzymatic reactions, and various oxidizing and reducing agents for chemical transformations. The conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound include further oxidized or reduced metabolites. These products are often analyzed to understand the pharmacokinetics and pharmacodynamics of the compound .
Applications De Recherche Scientifique
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid has several scientific research applications:
Mécanisme D'action
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT . These receptors play crucial roles in angiogenesis, tumor growth, and metastasis. By inhibiting these targets, this compound disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound is unique due to its significant pharmacological activity and its role in therapeutic drug monitoring. Unlike other metabolites, it retains the inhibitory effects on receptor tyrosine kinases, making it a critical component in the efficacy of Sunitinib treatment .
Propriétés
Numéro CAS |
1474111-36-8 |
---|---|
Formule moléculaire |
C24H29FN4O7 |
Poids moléculaire |
504.515 |
Nom IUPAC |
N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H23FN4O2.C4H6O5/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26;5-2(4(8)9)1-3(6)7/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/b15-10-;/t;2-/m.0/s1 |
Clé InChI |
IXINXDLVNWLCAX-YSNBHPKASA-N |
SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
Synonymes |
N-[2-(Ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide Hemimalate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.